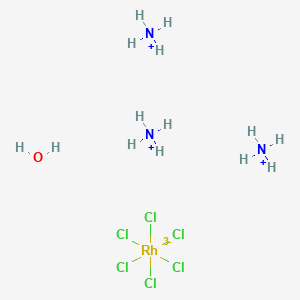
(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine is a chiral amine compound that features a brominated pyridine ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and as intermediates in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine typically involves the bromination of a pyridine derivative followed by the introduction of the amine group. A common synthetic route might include:
Bromination: Starting with 3-methylpyridine, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amination: The brominated intermediate can then undergo nucleophilic substitution with a suitable amine source, such as ammonia (NH3) or an amine derivative, under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This could include continuous flow reactors for better control over reaction conditions and yields.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
Oxidation: Imines or nitriles.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As a building block in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The bromine atom could play a role in binding affinity or specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(5-Chloro-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.
(S)-1-(5-Fluoro-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with a fluorine atom instead of bromine.
(S)-1-(5-Iodo-3-methylpyridin-2-yl)propan-1-amine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(5-Bromo-3-methylpyridin-2-yl)propan-1-amine can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s chemical properties and biological activity.
Propriétés
Formule moléculaire |
C9H13BrN2 |
|---|---|
Poids moléculaire |
229.12 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-3-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-8(11)9-6(2)4-7(10)5-12-9/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1 |
Clé InChI |
LRSBPZRLJYNUNH-QMMMGPOBSA-N |
SMILES isomérique |
CC[C@@H](C1=NC=C(C=C1C)Br)N |
SMILES canonique |
CCC(C1=NC=C(C=C1C)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)




![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)


![4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-amine](/img/structure/B12955772.png)




